molecular formula C35H49N3O9 B162493 Diffusomycin CAS No. 136360-48-0

Diffusomycin

Cat. No.: B162493
CAS No.: 136360-48-0
M. Wt: 655.8 g/mol
InChI Key: ZZNSFVQRQDZGGX-KXXCBVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diffusomycin is a novel macrocyclic polyene lactam antibiotic derived from actinomycetes, first identified for its antiviral and antimicrobial properties . Structurally, it features a highly oxygenated cyclobutane ring and a conjugated polyene system, which contribute to its unique mechanism of action. This compound exhibits broad-spectrum antiviral activity, particularly against HIV, by interfering with viral replication processes, though its exact molecular target remains under investigation .

Properties

CAS No.

136360-48-0

Molecular Formula

C35H49N3O9

Molecular Weight

655.8 g/mol

IUPAC Name

(4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,7R,9S)-6-hydroxy-9-[(7R,8S)-8-hydroxy-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide

InChI

InChI=1S/C35H49N3O9/c1-23(15-11-8-9-12-16-26-20-36-22-47-26)29(40)33(4,5)31(42)37-18-14-10-13-17-27(39)24(2)19-28(45-7)35(44)25(3)30(41)38(6)34(35)21-46-32(34)43/h8-15,17,20,22,24-25,27-29,39-40,44H,16,18-19,21H2,1-7H3,(H,37,42)/b11-8-,12-9+,14-10+,17-13+,23-15-/t24-,25+,27?,28+,29?,34?,35-/m1/s1

InChI Key

ZZNSFVQRQDZGGX-KXXCBVSKSA-N

SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C

Isomeric SMILES

C[C@H]1C(=O)N(C2([C@@]1([C@H](C[C@@H](C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)COC2=O)C

Canonical SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C

Synonyms

3-hydroxy-N-(6-hydroxy-9-(8-hydroxy-5,7-dimethyl-1,6-dioxo-2-oxa-5-azaspiro(3.4)oct-8-yl)-9-methoxy-7-methyl-2,4-nonadienyl)-2,2,4-trimethyl-10-(5-oxazolyl)-4,6,8-decatrienamide
diffusomycin
oxazolomycin
oxazolomycin A
oxazolomycin of diffusomycin

Origin of Product

United States

Comparison with Similar Compounds

Diffusomycin belongs to a diverse class of microbial-derived antibiotics. Below is a detailed comparison with structurally or functionally related compounds, supported by research findings:

Structural and Functional Comparison

Table 1: Key Features of this compound and Analogous Compounds

Compound Class Mechanism of Action Primary Targets Key Advantages Limitations
This compound Macrocyclic polyene lactam Viral replication inhibition HIV, Gram-positive bacteria Broad antiviral spectrum Limited clinical data, toxicity concerns
Oxazolomycin β-lactone antibiotic Binds to HMG-CoA synthase Bacterial infections Novel β-lactone scaffold Narrow antibacterial spectrum
Daptomycin Cyclic lipopeptide Disrupts bacterial cell membrane Gram-positive bacteria FDA-approved for resistant infections Ineffective against Gram-negative pathogens
Belactins Serine carboxypeptidase inhibitors Inhibits proteolytic enzymes Cancer cells Antitumor activity Limited antiviral application
Bioactivity Profiles

Table 2: Comparative Bioactivity Data

Compound Antiviral (HIV IC₅₀) Antibacterial (MIC, μg/mL) Antitumor Activity (IC₅₀)
This compound 0.8–1.2 μM 4–8 (vs. S. aureus) Not reported
Oxazolomycin Not reported 2–4 (vs. B. subtilis) 15 μM (vs. HeLa)
Daptomycin Inactive 0.5–2 (vs. MRSA) Inactive
Belactins Inactive >64 (vs. E. coli) 2–5 μM (vs. MCF-7)
Mechanistic Differentiation
  • This compound vs. Oxazolomycin : While both contain oxygen-rich rings, this compound’s macrocyclic polyene structure enables membrane interaction and viral inhibition, whereas Oxazolomycin’s β-lactone moiety targets HMG-CoA synthase in bacterial lipid metabolism .
  • This compound vs. Daptomycin : Daptomycin’s calcium-dependent membrane disruption is specific to Gram-positive bacteria, whereas this compound’s antiviral activity stems from RNA/DNA synthesis interference .
  • This compound vs. Belactins : Belactins inhibit serine carboxypeptidases in cancer cells, while this compound lacks direct antitumor effects but shows superior antiviral potency .
Pharmacokinetic and Toxicity Considerations
  • This compound: Limited oral bioavailability; preclinical studies note hepatotoxicity at high doses .
  • Daptomycin : Well-tolerated in clinical use but associated with myopathy .
  • Oxazolomycin : Rapid renal clearance but unstable in acidic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diffusomycin
Reactant of Route 2
Diffusomycin

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